molecular formula C16H24N6O3 B12220842 tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate

tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate

Cat. No.: B12220842
M. Wt: 348.40 g/mol
InChI Key: AIUFGMSVXOUMQU-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate is an organic compound that features a complex structure with a purine derivative and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents such as 1,4-dioxane and bases like cesium carbonate (Cs2CO3) under palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as azides or halides.

Scientific Research Applications

tert-Butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate is unique due to its specific structure, which combines a purine derivative with a cyclohexyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H24N6O3

Molecular Weight

348.40 g/mol

IUPAC Name

tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate

InChI

InChI=1S/C16H24N6O3/c1-16(2,3)25-15(24)20-9-4-6-10(7-5-9)22-13-11(21-14(22)23)12(17)18-8-19-13/h8-10H,4-7H2,1-3H3,(H,20,24)(H,21,23)(H2,17,18,19)

InChI Key

AIUFGMSVXOUMQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2C3=NC=NC(=C3NC2=O)N

Origin of Product

United States

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